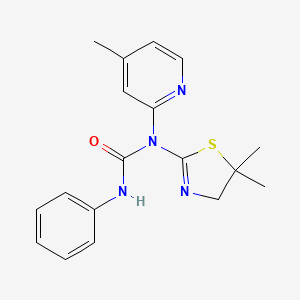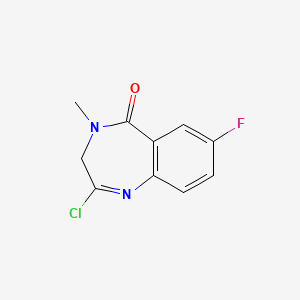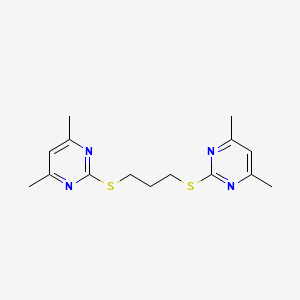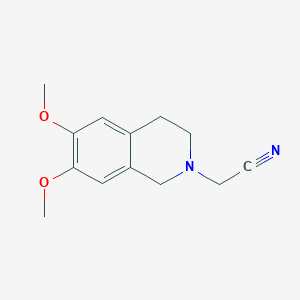
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a dihydroisoquinoline core, and an acetonitrile group at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another method includes the reaction of the enamine form of the compound with acyl iso(thio)cyanates, resulting in high yields of 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
化学反応の分析
Types of Reactions
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and acetonitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include acyl iso(thio)cyanates, primary amines, formaldehyde, p-benzoquinone, oxalyl chloride, and β-nitrostyrene . Reaction conditions vary depending on the desired product but often involve the use of solvents such as polyphosphoric acid and specific temperature and pressure conditions.
Major Products
Major products formed from these reactions include 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines, thiouracyloisoquinolines, N-substituted tetrahydropyrimidinoisoquinolines, and fused 5-hydroxyindolo-, dioxopyrrolo-, pyrroloisoquinolines .
科学的研究の応用
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and derivatives.
Biology: The compound’s derivatives have shown potential biological activity, making it a subject of interest in biological research.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
Uniqueness
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group
特性
CAS番号 |
160446-14-0 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2/h7-8H,3,5-6,9H2,1-2H3 |
InChIキー |
SXRFKBWAUGWXIS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)CC#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

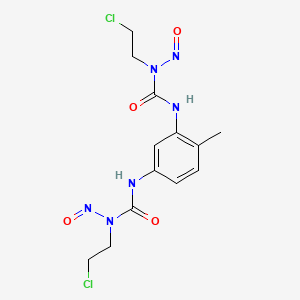
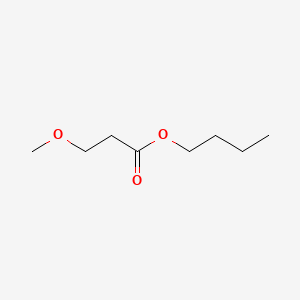
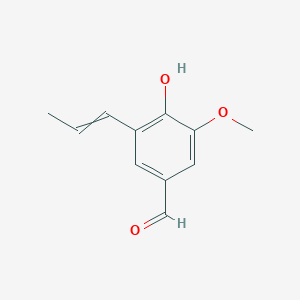


![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
